N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Description
N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a structurally complex benzamide derivative characterized by multiple functional groups:
- Benzamide core: Provides a scaffold for substitutions influencing solubility and receptor interactions.
- Tetrazole moiety (1H-tetrazol-1-yl): Enhances metabolic stability and mimics carboxylate groups in binding interactions .
- 4-Hydroxy-3-methoxyphenyl group: A polar substituent that may influence hydrogen bonding and pharmacokinetics.
Properties
IUPAC Name |
N-[2-(2,6-dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-methyl-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-16-6-5-7-17(2)23(16)28-25(34)24(19-10-13-21(33)22(14-19)36-4)31(3)26(35)18-8-11-20(12-9-18)32-15-27-29-30-32/h5-15,24,33H,1-4H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWHKPDQXXXVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=C(C=C2)O)OC)N(C)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401410 | |
| Record name | ST055681 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484050-38-6 | |
| Record name | ST055681 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure
The compound has the following molecular formula and characteristics:
- Molecular Formula : C26H26N6O4
- Molecular Weight : 486.53 g/mol
- InChIKey : VAWHKPDQXXXVMY-UHFFFAOYSA-N
Structural Features
The compound features a tetrazole ring, which is often associated with various biological activities, alongside a substituted benzamide structure that contributes to its pharmacological properties.
The biological activity of this compound is primarily linked to its ability to interact with specific enzyme targets. Preliminary studies suggest that it may inhibit certain phospholipases, which are critical in various cellular processes, including inflammation and cell signaling pathways .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been shown to exhibit anti-inflammatory properties, potentially through inhibition of phospholipase A2 (PLA2), which plays a role in the release of arachidonic acid and subsequent inflammatory mediators .
- Antioxidant Properties : Studies indicate that the compound may possess antioxidant capabilities, reducing oxidative stress in cellular models .
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with structural similarities:
Comparison with Similar Compounds
Tetrazole vs. Oxadiazole/Thiazole Moieties
- Tetrazole (target compound): Offers superior metabolic stability compared to carboxylates and enhances binding to metal ions in enzymes (e.g., angiotensin II receptors) .
- Oxadiazole (): Less acidic than tetrazole, reducing ionic interactions but improving membrane permeability .
- Thiazole (): Provides aromaticity and hydrogen-bonding sites but lacks the ionizable proton of tetrazole, limiting mimicry of carboxylates .
Substituent Effects on Bioactivity
- The 4-hydroxy-3-methoxyphenyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration relative to nonpolar analogs .
Pharmacokinetic and Pharmacodynamic Profiles
- Methylation on the tetrazole ring (e.g., 5-methyltetrazole in ) increases lipophilicity, favoring CNS penetration, whereas the target compound’s hydroxy group may limit this.
Research Findings and Mechanistic Insights
- Bioactivity Clustering : Compounds with benzamide-tetrazole hybrids (e.g., target compound and ) cluster in bioactivity profiles associated with receptor antagonism and enzyme inhibition, likely due to shared ionic and aromatic interactions .
- N-Methylation reduces intermolecular hydrogen bonding, which may prolong half-life by slowing metabolic degradation .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HCl) under anhydrous conditions at 0–5°C to minimize side reactions .
- Tetrazole introduction : Cycloaddition reactions with sodium azide and triethyl orthoformate in DMF at 80–100°C for 12–24 hours .
- Purification : Gradient elution via HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .
- Critical Parameters :
| Step | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Amide Coupling | 0–5 | DCM | 65–75 |
| Tetrazole Formation | 80–100 | DMF | 50–60 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR : - and -NMR in DMSO-d6 to confirm substituent positions and stereochemistry. Aromatic protons in the 6.8–7.9 ppm range and carbonyl signals at ~168–172 ppm are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 532.2) .
- HPLC : Reverse-phase methods with UV detection at 254 nm to assess purity and stability under accelerated degradation conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Cross-Model Validation : Compare cytotoxicity assays (e.g., Daphnia magna vs. mammalian cell lines) using standardized protocols (e.g., MTT assay at 48-hour exposure).
- Pharmacokinetic Profiling : Assess bioavailability and metabolism differences via LC-MS/MS to identify active metabolites or degradation products .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent, concentration) causing discrepancies .
Q. What computational strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs), focusing on the tetrazole and benzamide moieties as key pharmacophores .
- MD Simulations : Conduct 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes under physiological conditions (310 K, 1 atm) .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How should experimental designs be structured to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Variation : Modify substituents on the 2,6-dimethylphenyl and 4-hydroxy-3-methoxyphenyl groups while keeping the tetrazole core intact .
- High-Throughput Screening : Use 96-well plate formats to test derivatives against panels of enzymes (e.g., COX-2, MMP-9) .
- Data Integration : Combine SAR data with ADMET predictions (e.g., SwissADME) to prioritize candidates for in vivo studies .
Data Contradiction Analysis
Q. How can conflicting results regarding the compound’s cytotoxicity be addressed in academic studies?
- Methodological Answer :
- Dose-Response Curves : Generate IC values across multiple cell lines (e.g., HeLa, HepG2) to identify cell-type-specific effects .
- Control Standardization : Include reference compounds (e.g., doxorubicin) and normalize data to account for batch-to-batch variability .
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify pathways differentially regulated by the compound in sensitive vs. resistant models .
Tables for Comparative Analysis
Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Amide Coupling | DCM | EDC/HCl | 72 | 98 | |
| Tetrazole Formation | DMF | NaN | 55 | 95 | |
| Final Purification | ACN/HO | – | – | 99 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Target | IC (µM) | Model | Reference |
|---|---|---|---|---|
| 4-Fluorobenzamide | COX-2 | 0.45 | In vitro | |
| 4-Chlorophenethyl | MMP-9 | 1.2 | In vivo | |
| 4-Methoxyphenylthiazole | EGFR Kinase | 0.78 | Computational |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
